Cas no 1214376-22-3 (4-(4-(Difluoromethoxy)phenyl)pyridine)

4-(4-(Difluoromethoxy)phenyl)pyridine 化学的及び物理的性質
名前と識別子
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- 4-(4-(difluoromethoxy)phenyl)pyridine
- 4-(4-(Difluoromethoxy)phenyl)pyridine
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- インチ: 1S/C12H9F2NO/c13-12(14)16-11-3-1-9(2-4-11)10-5-7-15-8-6-10/h1-8,12H
- InChIKey: IPTOHWITIGZHBJ-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C=CC(=CC=1)C1C=CN=CC=1)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 199
- トポロジー分子極性表面積: 22.1
- 疎水性パラメータ計算基準値(XlogP): 3.4
4-(4-(Difluoromethoxy)phenyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013000172-1g |
4-(4-(Difluoromethoxy)phenyl)pyridine |
1214376-22-3 | 97% | 1g |
$1490.00 | 2023-09-04 | |
Alichem | A013000172-500mg |
4-(4-(Difluoromethoxy)phenyl)pyridine |
1214376-22-3 | 97% | 500mg |
$831.30 | 2023-09-04 | |
Alichem | A013000172-250mg |
4-(4-(Difluoromethoxy)phenyl)pyridine |
1214376-22-3 | 97% | 250mg |
$480.00 | 2023-09-04 |
4-(4-(Difluoromethoxy)phenyl)pyridine 関連文献
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
4-(4-(Difluoromethoxy)phenyl)pyridineに関する追加情報
4-(4-(Difluoromethoxy)phenyl)pyridine: A Comprehensive Overview
CAS No. 1214376-22-3, commonly referred to as 4-(4-(Difluoromethoxy)phenyl)pyridine, is a synthetic organic compound that has garnered significant attention in the fields of pharmacology, material science, and organic synthesis. This compound is characterized by its unique structure, which combines a pyridine ring with a difluoromethoxy-substituted phenyl group. The molecule's distinct electronic properties and structural features make it a valuable component in various research and industrial applications.
The synthesis of 4-(4-(Difluoromethoxy)phenyl)pyridine involves a series of well-established organic reactions, including nucleophilic aromatic substitution and coupling reactions. Recent advancements in catalytic methods have enabled more efficient and scalable production of this compound, which is crucial for its increasing demand in both academic and commercial settings. Researchers have also explored the use of microwave-assisted synthesis to optimize reaction conditions, further enhancing the compound's accessibility.
In terms of applications, 4-(4-(Difluoromethoxy)phenyl)pyridine has been extensively studied for its potential in pharmaceuticals. The compound exhibits promising biological activity, particularly as a modulator of various ion channels and receptors. For instance, recent studies have highlighted its ability to inhibit certain voltage-gated sodium channels, making it a potential candidate for the development of anti-inflammatory and analgesic agents. Additionally, the compound's unique electronic properties make it an attractive candidate for use in organic electronics, such as OLEDs (organic light-emitting diodes), where it can serve as an efficient electron transport layer.
The environmental impact of CAS No. 1214376-22-3 has also been a subject of recent research. Studies have shown that the compound exhibits moderate biodegradability under aerobic conditions, though its persistence in aquatic environments remains a concern. Regulatory agencies are increasingly focusing on the ecological risks associated with such compounds, prompting researchers to explore greener synthesis methods and more sustainable application strategies.
From a structural perspective, the difluoromethoxy group attached to the phenyl ring introduces significant electronic effects that influence the compound's reactivity and stability. These effects have been thoroughly investigated using computational chemistry techniques, such as density functional theory (DFT), providing deeper insights into the molecule's behavior in different chemical environments. Such studies are essential for optimizing the compound's performance in various applications and for predicting its behavior under different conditions.
In conclusion, 4-(4-(Difluoromethoxy)phenyl)pyridine, or CAS No. 1214376-22-3, stands out as a versatile compound with wide-ranging applications across multiple disciplines. Its unique structure, coupled with recent advancements in synthesis and application techniques, positions it as a key player in both academic research and industrial development. As ongoing studies continue to uncover new potential uses and optimize existing applications, this compound is poised to play an increasingly important role in shaping future innovations across various fields.
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